Myclobutanil

Description

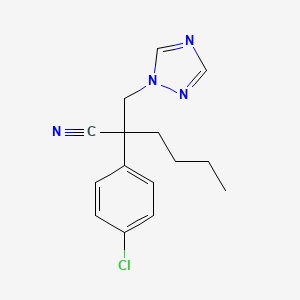

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and chemical properties of myclobutanil

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Myclobutanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the code RH-3866, is a conazole fungicide first reported in 1986 and marketed around 1989.[1][2] It belongs to the triazole class of fungicides, which are renowned for their systemic, protective, and curative actions against a broad spectrum of fungal pathogens.[1][2] this compound is classified as a De-Methylation Inhibitor (DMI) and belongs to the Fungicide Resistance Action Committee (FRAC) Code 3.[3] Its primary application is in agriculture, where it is used to control diseases such as powdery mildew, scab, and various rusts on a wide range of crops, including grapes, almonds, and strawberries.[4][5] The efficacy of this compound stems from its specific mode of action: the inhibition of ergosterol biosynthesis, a process vital for the integrity of fungal cell membranes.[4][5][6] This guide provides a detailed examination of the synthetic pathways, core chemical properties, stereochemistry, and mechanism of action of this compound, offering field-proven insights for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a light yellow, crystalline solid.[7][8] Its systemic nature allows it to be absorbed and translocated within plant tissues, primarily through the xylem, providing comprehensive protection against fungal infections.[9] The key physicochemical properties of this compound are summarized in the table below, which dictates its environmental behavior, solubility, and application formulations.

| Property | Value | Source |

| IUPAC Name | α-Butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | [7] |

| CAS Number | 88671-89-0 | [7][8] |

| Molecular Formula | C₁₅H₁₇ClN₄ | [1][7][8] |

| Molecular Weight | 288.78 g/mol | [7][8][9] |

| Melting Point | 63-69 °C | [8][9] |

| Boiling Point | 202-208 °C at 1.0 mmHg | [8][9] |

| Water Solubility | 132-142 mg/L at 20-25 °C | [2][8][9] |

| Vapor Pressure | 1.6 x 10⁻⁶ Torr at 25 °C | [8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~2.9 | [2][7] |

| Appearance | Light yellow solid | [2][7] |

This compound is soluble in common organic solvents like ketones, esters, alcohols, and aromatic hydrocarbons (50-100 g/L), but insoluble in aliphatic hydrocarbons.[7][8]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common pathway starts with 4-chlorophenylacetonitrile (also known as p-chlorobenzonitrile). The core strategy involves a sequential alkylation of the α-carbon.

Forward Synthesis Pathway

The synthesis can be broken down into three primary stages:

-

α-Butylation of 4-chlorophenylacetonitrile: The first step is the alkylation of the acidic α-carbon of 4-chlorophenylacetonitrile with a butylating agent, typically n-chlorobutane or another butyl halide. This reaction is performed under basic conditions using a strong base like sodium hydroxide and often employs a phase-transfer catalyst (e.g., tetrapropyl ammonium bromide) to facilitate the reaction between the aqueous and organic phases.[1] The product of this step is 2-(4-chlorophenyl)hexanenitrile.

-

Introduction of the Methylene Bridge: The intermediate, 2-(4-chlorophenyl)hexanenitrile, undergoes a second alkylation. This step introduces a methylene group that will later be functionalized to link the triazole ring. This is commonly achieved using a dihalomethane, such as dibromomethane or dichloromethane, in the presence of sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO).[1][7] This forms a halogenated intermediate, such as 1-chloro-2-nitrile-2-(4-chlorophenyl)hexane or its bromo-analogue.[1][10]

-

Nucleophilic Substitution with 1,2,4-Triazole: The final step involves the reaction of the halogenated intermediate with 1,2,4-triazole or its sodium/potassium salt.[1][7] This is a nucleophilic substitution reaction where the triazole anion displaces the halide, forming the final this compound molecule. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][10]

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptual representation based on established synthetic routes.[1][10]

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile, n-chlorobutane, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[1]

-

With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature. The pH should be kept alkaline.[1]

-

After the addition is complete, continue stirring at a maintained temperature (e.g., 60-70°C) for several hours until TLC monitoring indicates the consumption of the starting material.[10]

-

Cool the reaction mixture, dilute with water, and neutralize with an acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., toluene), wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[10]

-

Purify the crude product by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile.[10]

Step 2: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

-

Dissolve the 2-(4-chlorophenyl)hexanenitrile from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add dibromomethane and powdered sodium hydroxide.[10]

-

Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the crude bromo-intermediate.

Step 3: Synthesis of this compound

-

In a reaction vessel, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base, or use a pre-formed salt.

-

Dissolve the bromo-intermediate from Step 2 and the triazole salt in dimethyl sulfoxide (DMSO).[1][10]

-

Heat the mixture (e.g., 90-100°C) and maintain it for 8-10 hours.[10]

-

After the reaction is complete, cool the mixture. A significant portion of the DMSO may be removed by vacuum distillation.[10]

-

Add water and an extraction solvent (e.g., toluene). Separate the organic phase, wash with water, dry, and remove the solvent.[10]

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent like acetone to yield the final product.[10]

Chemical Properties and Reactivity

Stereochemistry

This compound possesses a chiral center at the α-carbon, which is bonded to the 4-chlorophenyl group, the butyl group, the cyano group, and the 1,2,4-triazol-1-ylmethyl group.[1] This chirality means that this compound exists as a pair of enantiomers: (R)-myclobutanil and (S)-myclobutanil.[1]

-

Differential Activity: Commercial this compound is typically sold as a racemic mixture (an equal mixture of both enantiomers).[1] However, studies have shown that the antifungal activity is enantioselective. The (R)-enantiomer is generally considered to be more biologically active against target fungi than the (S)-enantiomer.[1][11] Conversely, the (S)-enantiomer may exhibit higher toxicity towards non-target organisms.[11][12] This differential activity is a critical consideration in both efficacy and risk assessment.

Caption: The (R) and (S) enantiomers of this compound.

Stability and Degradation

This compound is stable under normal storage conditions.[7] However, its fate in the environment is governed by several degradation pathways:

-

Hydrolytic Stability: It is stable to hydrolysis at pH levels of 5, 7, and 9 over a 28-day period at 28°C.[7] This indicates that hydrolysis is a negligible degradation pathway in common environmental pH ranges.[2]

-

Photodegradation: Aqueous solutions of this compound decompose when exposed to light. The half-life of this photolytic degradation varies significantly depending on the conditions, from approximately 222 days in sterile water to as low as 0.8 days in sensitized sterile water.[7] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.3 days.[7]

-

Environmental Persistence: this compound is considered moderately persistent in soil and aquatic systems.[1][2] Field studies have estimated its soil half-life to be around 142 days under typical agricultural conditions.[2] Degradation in soil is primarily mediated by microbial activity.[2]

Mechanism of Action

This compound's fungicidal activity is derived from its ability to disrupt the biosynthesis of ergosterol, which is the primary sterol in fungal cell membranes and is analogous to cholesterol in mammalian cells.[6][13]

-

Enzyme Inhibition: this compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][13] This enzyme is crucial for the C14-demethylation step in the conversion of lanosterol to ergosterol.[13]

-

Disruption of Membrane Integrity: The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of precursor sterols (e.g., methylated sterols) in the fungal cell.[4][6][13]

-

Fungistatic/Fungicidal Effect: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[5][13]

Caption: this compound inhibits 14α-demethylase, blocking ergosterol synthesis.

Analytical Methodologies

The quantification of this compound residues in various matrices, such as crops, soil, and water, is essential for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.

-

Chromatographic Separation: Reversed-phase HPLC, often using a C18 column, is commonly used for the separation of this compound from matrix components.[14][15]

-

Detection: Detection is typically achieved using tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.[15] The analysis is often performed in positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM).[15]

-

Sample Preparation: A widely adopted method for sample preparation, especially for food and agricultural samples, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an extraction with acetonitrile followed by a cleanup step using sorbents like primary secondary amine (PSA) and anhydrous magnesium sulfate.[15]

-

Chiral Analysis: To analyze the individual enantiomers, chiral liquid chromatography is required, often using specialized columns like the Chiralcel OD-RH.[14]

Caption: A typical workflow for the analysis of this compound residues.

Conclusion

This compound remains a significant fungicide in global agriculture due to its broad-spectrum efficacy and systemic properties. Its synthesis, while complex, follows established principles of organic chemistry, centering on the sequential alkylation of a substituted phenylacetonitrile. The chemical properties of this compound, particularly its moderate persistence and stereochemistry, are crucial determinants of its environmental fate and biological activity. The (R)-enantiomer's superior fungicidal potency highlights the importance of stereoselectivity in pesticide design. A thorough understanding of its mechanism—the targeted inhibition of 14α-demethylase—continues to inform the development of new antifungal agents and resistance management strategies. The robust analytical methods available ensure that its use can be monitored effectively to safeguard both crop yields and environmental health.

References

-

This compound (Ref: RH 3866). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

Everything You Need to Know About the Pesticide this compound. (2025, November 24). Media Bros. Retrieved from [Link]

-

The Mode of Action of this compound in Plant Protection. (2025, August 4). HEBEI CHENGNONG BIOTECH CO., LTD. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound Fungicide, Label & MSDS. (n.d.). DoMyOwn.com. Retrieved from [Link]

-

This compound Fungicides. (n.d.). DIY Pest Control. Retrieved from [Link]

-

This compound | C15H17ClN4 | CID 6336. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Exploring the Properties and Uses of this compound 95% TC in Agriculture. (2024, December 30). Medium. Retrieved from [Link]

-

This compound Use, Usage, and Benefits in Agriculture. (2020, June 24). Regulations.gov. Retrieved from [Link]

-

This compound | C15H17ClN4 | CID 6336. (n.d.). PubChem. Retrieved from [Link]

-

This compound (R). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

- CN102060791B - Preparation method of this compound as a triazole bactericide. (n.d.). Google Patents.

-

This compound. (n.d.). The Merck Index Online. Retrieved from [Link]

-

Enantioselective Distribution, Degradation, and Metabolite Formation of this compound and Transcriptional Responses of Metabolic-Related Genes in Rats. (2018, August 7). PubMed. Retrieved from [Link]

-

This compound enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. (n.d.). PubMed. Retrieved from [Link]

-

A Spectrophotometric Determination of this compound and it's Applications. (n.d.). Journal of Ravishankar University. Retrieved from [Link]

-

This compound enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. (2020). PubMed. Retrieved from [Link]

-

Enantioselective Analysis of Triazole Fungicide this compound in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

- CN1055609C - Process for preparing agricultural fungicide this compound. (n.d.). Google Patents.

-

[Determination of this compound and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]

-

The Effects of the Fungicide this compound on Soil Enzyme Activity. (2023, October 7). MDPI. Retrieved from [Link]

-

Enantioselective toxic effects and degradation of this compound enantiomers in Scenedesmus obliquus. (n.d.). PubMed. Retrieved from [Link]

-

The Effects of the Fungicide this compound on Soil Enzyme Activity. (2023, October 3). ResearchGate. Retrieved from [Link]

-

This compound 25% EC: Triazole Systemic Fungicide for Crop Disease Control. (n.d.). King Quenson. Retrieved from [Link]

Sources

- 1. This compound (Ref: RH 3866) [sitem.herts.ac.uk]

- 2. mediabros.store [mediabros.store]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. domyown.com [domyown.com]

- 5. diypestcontrol.com [diypestcontrol.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. smagrichem.com [smagrichem.com]

- 10. CN102060791B - Preparation method of this compound as a triazole bactericide - Google Patents [patents.google.com]

- 11. The Effects of the Fungicide this compound on Soil Enzyme Activity | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Mode of Action of this compound in Plant Protection [cnagrochem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Determination of this compound and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding Myclobutanil's Environmental Profile

An In-depth Technical Guide to the Degradation Pathways of Myclobutanil in Soil and Water

This compound, chemically known as (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile, is a broad-spectrum, systemic fungicide belonging to the triazole class.[1][2] First commercialized in the late 1980s, it is widely employed in agriculture to protect a variety of crops, including fruits, vegetables, and cereals, from fungal pathogens like powdery mildews and rusts.[1][3] Its efficacy stems from its mode of action as a sterol demethylation inhibitor (DMI), which disrupts the synthesis of ergosterol, a vital component of fungal cell membranes.[1][4]

While effective, the environmental fate of this compound is a critical area of study for researchers and environmental regulators. As a moderately persistent compound, its degradation pathways in soil and water dictate its potential for accumulation, mobility, and impact on non-target organisms.[1][5] This guide provides a detailed technical overview of the primary degradation mechanisms governing the fate of this compound in terrestrial and aquatic environments, supported by experimental methodologies and field-proven insights.

Part 1: Degradation Pathways in the Soil Environment

The persistence of this compound in soil is highly variable, with reported dissipation half-life (DT₅₀) values ranging from as short as 11 days to as long as 574 days, depending on environmental conditions.[6][7] The primary driver of its degradation in the terrestrial environment is microbial activity.

The Central Role of Microbial Degradation

Biotic transformation by soil microorganisms is the principal mechanism for this compound dissipation.[8] Studies consistently demonstrate that degradation is negligible in sterilized soil, confirming that microbes are the key players.[9][10]

-

Aerobic vs. Anaerobic Conditions: The degradation process is significantly influenced by the availability of oxygen.

-

Aerobic Pathway (Dominant): Under aerobic (non-flooded) conditions, microbial communities actively metabolize this compound. This is the main dissipation route in typical agricultural soils.[1][9] The DT₅₀ in aerobic soils is often reported in the range of 2 to 10 weeks.[9]

-

Anaerobic Pathway: In anaerobic (flooded or waterlogged) conditions, the degradation of this compound is drastically slower, leading to much greater persistence.[1][9][11] This is a crucial consideration in environments like rice paddies or poorly drained fields.

-

-

Enantioselective Degradation: this compound is a chiral molecule, existing as two stereoisomers (enantiomers): (R)-myclobutanil and (S)-myclobutanil. Research has revealed that microbial degradation in soil is often enantioselective, with a preferential degradation of the (R)-myclobutanil (also referred to as (+)-myclobutanil) enantiomer.[7][12][13] This leads to a relative enrichment of the more persistent (S)-myclobutanil in soil residues over time.[7][12] This is significant because enantiomers can exhibit different toxicological profiles and biological activity.[13]

Abiotic Degradation in Soil

Abiotic processes play a minor role in this compound degradation within the soil matrix.

-

Photolysis: While this compound is susceptible to photodegradation in water, the soil matrix limits light penetration, making photolysis on the soil surface a minor contributor to overall dissipation.[1]

-

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9), meaning chemical breakdown by water is not a significant degradation pathway in soil.[1][11]

Factors Influencing Soil Degradation Rates

The causality behind the wide range of reported half-lives lies in the interplay of several key environmental factors that modulate microbial activity.

| Factor | Effect on Degradation Rate | Causality / Rationale |

| Temperature | Increases with higher temperature | Higher temperatures stimulate microbial metabolic activity, leading to faster biotransformation of the fungicide.[9][10] |

| Moisture | Optimal under aerobic conditions (e.g., 60% WHC) | Degradation is primarily an aerobic process. Excessive moisture leads to anaerobic conditions, which significantly inhibit microbial degradation.[9] |

| Microbial Biomass | Increases with higher microbial biomass | A larger and more active microbial population provides a greater capacity for enzymatic breakdown of the pesticide. A negative correlation exists between DT₅₀ and soil microbial biomass carbon.[9][10] |

| Organic Matter | Complex Effect | High organic matter can increase microbial populations, potentially enhancing degradation.[2] However, it can also increase adsorption (binding) of this compound to soil particles, reducing its bioavailability for microbial uptake. |

This compound Degradation Pathway in Soil (Diagram)

The following diagram illustrates the key influences and transformations in the soil environment.

Caption: Microbial degradation of this compound in soil.

Part 2: Degradation Pathways in the Aquatic Environment

In water, the degradation of this compound is governed by a different set of processes, with abiotic photolysis taking precedence over microbial action.

The Primary Role of Photolysis

Photolysis, or the breakdown of molecules by light, is the most significant degradation pathway for this compound in aquatic systems.[11] The rate of photolysis is highly dependent on the properties of the water.

| Water Condition | Reported Half-Life (DT₅₀) | Causality / Rationale |

| Sterile Water | 222 days | Represents the baseline rate of direct photolysis without influence from microbes or other substances.[11] |

| Pond Water | 25 days | The presence of natural substances (e.g., humic acids, algae) act as photosensitizers, absorbing light energy and transferring it to this compound, thus accelerating its degradation.[11] |

| Sensitized Sterile Water | 0.8 days | This laboratory condition simulates the effect of photosensitizers in a controlled, sterile environment, demonstrating their powerful catalytic effect on photolysis.[11] |

Secondary Aquatic Degradation Pathways

-

Hydrolysis: As in soil, this compound is stable to hydrolysis across a wide pH range and is not considered a relevant degradation pathway in natural water bodies.[1][11]

-

Microbial Degradation: While microbial action is dominant in soil, it is a secondary, slower process in water compared to photolysis.[11]

-

Advanced Oxidation: In engineered water treatment systems, advanced oxidation processes like heterogeneous photocatalysis using titanium dioxide (TiO₂) can rapidly degrade and mineralize this compound.[14]

This compound Degradation Pathway in Water (Diagram)

This diagram shows the dominant role of sunlight in the aquatic degradation of this compound.

Caption: Primary degradation pathways for this compound in water.

Part 3: Experimental Methodologies

To ensure trustworthy and reproducible results, studies on this compound degradation must follow validated protocols. The following sections detail self-validating experimental designs.

Protocol: Aerobic Soil Degradation Study

This protocol is designed to determine the rate of aerobic biotransformation of this compound in soil under controlled laboratory conditions.

Objective: To calculate the DT₅₀ and DT₉₀ of this compound in a specific soil type under aerobic conditions.

Methodology:

-

Soil Characterization & Preparation:

-

Collect fresh soil from a relevant site, removing stones and debris.

-

Characterize the soil for texture, pH, organic carbon content, and microbial biomass. Causality: Soil properties are critical variables that directly influence degradation rates.

-

Adjust soil moisture to 40-60% of its maximum water holding capacity (WHC) to ensure aerobic conditions.

-

-

Preparation of Control and Test Systems:

-

Sterile Control: Autoclave a subset of the soil (e.g., at 121°C for 60 minutes on three consecutive days). Trustworthiness: This control is essential to distinguish biotic from abiotic degradation. Negligible degradation in this arm validates the microbial role.

-

Test Systems: Weigh equivalent amounts of non-sterile soil into replicate incubation flasks.

-

-

Application of this compound:

-

Prepare a stock solution of analytical grade this compound.

-

Spike the soil samples (both sterile and non-sterile) to achieve a scientifically relevant concentration (e.g., 1 mg/kg). Ensure even distribution.

-

-

Incubation:

-

Incubate all flasks in the dark at a constant temperature (e.g., 25°C). Causality: Darkness prevents photolysis, isolating the microbial degradation pathway. Constant temperature ensures a stable metabolic rate.

-

Ensure continuous aeration to maintain aerobic conditions.

-

-

Sampling and Analysis:

-

Collect replicate samples from the non-sterile flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

-

Collect samples from the sterile controls at the beginning and end of the experiment.

-

Extract this compound from soil samples using an appropriate method (e.g., QuEChERS).[15]

-

Quantify the concentration of this compound using a validated analytical technique like LC-MS/MS or GC-MS/MS.[12][16]

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Calculate the dissipation rate using first-order kinetics to determine the DT₅₀ and DT₉₀ values.[17]

-

Workflow Diagram: Aerobic Soil Degradation Study

Caption: Workflow for a laboratory aerobic soil degradation study.

Protocol: Aqueous Photolysis Study

This protocol describes a method to assess the degradation rate of this compound in water due to photolysis.

Objective: To determine the photolytic half-life of this compound in an aqueous solution under a controlled light source.

Methodology:

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) to maintain constant pH.

-

Prepare a "sensitized" water solution by adding a photosensitizer like acetone or humic acid to a separate batch of the buffered solution. Causality: This mimics the effect of natural dissolved organic matter in surface waters.

-

-

Preparation of Control and Test Systems:

-

Dark Control: Spike the buffered solution with this compound and keep it in complete darkness but under the same temperature conditions as the test samples. Trustworthiness: This control accounts for any potential degradation not caused by light (e.g., hydrolysis, microbial action if sterility is compromised), ensuring the observed loss in the test system is due to photolysis.

-

Test Systems: Spike the buffered solution (and the sensitized solution in a parallel experiment) with a known concentration of this compound in quartz tubes. Causality: Quartz is used because it is transparent to the UV wavelengths that cause photolysis, unlike standard glass.

-

-

Irradiation:

-

Place the test samples in a photochemical reactor equipped with a light source that simulates natural sunlight (e.g., a filtered Xenon arc lamp).

-

Maintain a constant temperature throughout the experiment.

-

-

Sampling and Analysis:

-

Collect replicate samples from the irradiated test flasks and the dark control flasks at appropriate time intervals.

-

Directly analyze the aqueous samples using LC-MS/MS or a similar high-sensitivity method.

-

-

Data Analysis:

-

Calculate the concentration of this compound remaining at each time point.

-

Determine the photolytic half-life by applying pseudo-first-order kinetics to the data from the irradiated samples, corrected for any loss observed in the dark control.

-

Workflow Diagram: Aqueous Photolysis Study

Caption: Workflow for a laboratory aqueous photolysis study.

Conclusion and Future Directions

The environmental degradation of this compound is a tale of two distinct pathways. In soil, its fate is overwhelmingly dictated by aerobic microbial degradation , a process sensitive to temperature, moisture, and the health of the soil biome. In water, the narrative shifts to abiotic photolysis , where sunlight and natural photosensitizers drive its breakdown. Hydrolysis is a negligible factor in both environments.

Understanding these pathways is fundamental for accurate environmental risk assessment and the development of effective stewardship practices. Future research should focus on identifying the specific microbial species and enzymatic pathways responsible for this compound degradation, assessing the toxicity of its primary metabolites like RH-9090, and further investigating the environmental implications of its enantioselective persistence. Such knowledge will empower the agricultural industry to use this effective fungicide in a manner that is both productive and environmentally sustainable.

References

- Media Bros. (2025). Everything You Need to Know About the Pesticide this compound.

- Zhang, D. et al. (2017). Persistence of this compound and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. Eurasian Journal of Soil Science, 6(2), 106-113.

- AERU, University of Hertfordshire. This compound (Ref: RH 3866).

- National Center for Biotechnology Information. This compound - PubChem.

- MDPI. (2025). Dissipation and Residues of this compound in Tobacco and Soil Under Field Conditions.

- MDPI. Removal of this compound and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment.

- FAO. (1997). This compound (R).

- Ingenta Connect. (2020). Photocatalytic Degradation of this compound and Its Commercial For....

- Qi, P. et al. (2011). Residue Analysis and Degradation Studies of Fenbuconazole and this compound in Strawberry by Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- ResearchGate. (2016). Deposition and degradation of this compound in Cowpea and open field.

- Filimon, M. et al. (2023). The Effects of the Fungicide this compound on Soil Enzyme Activity. MDPI.

- ResearchGate. Enantioselective Analysis of Triazole Fungicide this compound in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry.

- DergiPark. (2017). Persistence of this compound and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils. Eurasian Journal of Soil Science.

- MDPI. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of this compound in Tomato.

- Liu, S. et al. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of this compound and Transcriptional Responses of Metabolic-Related Genes in Rats. Environmental Science & Technology.

- ResearchGate. Systemic properties of this compound in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi).

- Semantic Scholar. (2017). Persistence of this compound and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils.

- ResearchGate. (2023). The Effects of the Fungicide this compound on Soil Enzyme Activity.

- National Center for Biotechnology Information. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of this compound in Tomato. PubMed Central.

- SINO-AGRI. This compound 25% EC: Triazole Systemic Fungicide for Crop Disease Control.

Sources

- 1. mediabros.store [mediabros.store]

- 2. Removal of this compound and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment [mdpi.com]

- 3. Dissipation, Processing Factors and Dietary Exposure Assessment of this compound in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. smagrichem.com [smagrichem.com]

- 5. This compound (Ref: RH 3866) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Eurasian Journal of Soil Science » Submission » Persistence of this compound and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils [dergipark.org.tr]

- 11. This compound | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Photocatalytic Degradation of this compound and Its Commercial For...: Ingenta Connect [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

- 16. Residue analysis and degradation studies of fenbuconazole and this compound in strawberry by chiral high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Topic: Genotoxic and Cytotoxic Effects of Myclobutanil on Plant Cells

An In-Depth Technical Guide

Abstract

Myclobutanil, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases on various crops, including fruits, vegetables, and ornamentals.[1][2] Its efficacy stems from its systemic nature and its specific mode of action, which involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3][4][5] While effective, its application raises significant environmental and ecotoxicological concerns. This guide provides a comprehensive technical overview of the cytotoxic and genotoxic effects of this compound on plant cells. We will delve into the molecular mechanisms underpinning its toxicity, present detailed protocols for assessing these effects using the Allium cepa model system, and discuss the interpretation of key toxicological endpoints. This document is intended for researchers and scientists in the fields of environmental toxicology, plant biology, and drug development to facilitate a deeper understanding and standardized assessment of this compound's impact on plant systems.

Introduction to this compound: A Double-Edged Sword

This compound [(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile] is a systemic fungicide that is absorbed by the plant and translocated throughout its tissues, offering both preventative and curative protection against fungal pathogens.[6][7] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the production of ergosterol in fungi.[5][7] The disruption of the fungal cell membrane leads to cell lysis and death.[3]

However, the very chemical properties that make this compound an effective fungicide also pose risks to non-target organisms, including plants. Studies have demonstrated that this compound can persist in the environment and induce cellular toxicity.[8] This guide focuses specifically on its phytotoxic effects at the cellular level, exploring two key domains: cytotoxicity (the quality of being toxic to cells) and genotoxicity (the property of chemical agents that damages the genetic information within a cell).

Mechanistic Pathways of this compound-Induced Cellular Toxicity

The toxicity of this compound in plant cells is not a single event but a cascade of interconnected processes. The primary fungicidal action, while targeted at fungi, can have off-target effects on plant cellular machinery. Furthermore, exposure can induce secondary stress responses that lead to cellular damage.

-

Cytotoxicity: The primary cytotoxic effect observed is the inhibition of cell division. This is quantified by a decrease in the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed. A significant reduction in MI indicates that the substance is interfering with the cell cycle, potentially arresting cells in interphase and preventing them from entering mitosis. This disruption can lead to reduced growth, particularly in meristematic tissues like root tips.[9]

-

Genotoxicity: this compound has been shown to have a serious genotoxic effect, causing damage to the plant's DNA.[10][11] This can manifest in several ways:

-

DNA Sequence Changes: At the molecular level, this compound can cause alterations in DNA banding patterns, indicating changes in the DNA sequence.[1][8]

-

Chromosomal Aberrations (CAs): The most visible evidence of genotoxicity is the formation of structural and numerical chromosomal abnormalities. These aberrations are the result of DNA strand breaks or interference with the mitotic spindle apparatus. Common CAs induced by this compound include sticky chromosomes, chromosomal bridges, laggard chromosomes, and micronuclei.[8][12]

-

-

Oxidative Stress: While direct evidence in plants is an area of ongoing research, studies in other biological systems show that this compound can induce oxidative stress by promoting the generation of reactive oxygen species (ROS).[13][14] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, contributing to both cytotoxic and genotoxic outcomes.

Below is a diagram illustrating the proposed pathways of this compound's toxic effects in a plant cell.

Caption: Proposed pathways of this compound-induced cytotoxicity and genotoxicity.

The Allium cepa Assay: A Model for Phytotoxicity Assessment

The Allium cepa (common onion) root tip assay is a validated and highly reliable biological system for evaluating the cytotoxicity and genotoxicity of chemical substances.[15][16] Its utility is grounded in several key advantages:

-

High Sensitivity: The meristematic cells in the root tips are highly sensitive to toxic compounds.[12]

-

Genetic Stability: A. cepa has a stable and well-characterized genome.

-

Large Chromosomes: It possesses a small number of large chromosomes (2n=16), which facilitates the accurate microscopic identification and scoring of chromosomal aberrations.[16]

Experimental Workflow for Allium cepa Assay

The workflow is designed to expose the actively growing root tips to the test substance and subsequently analyze the cellular consequences.

Caption: Standard experimental workflow for the Allium cepa genotoxicity assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the inclusion of a negative control (tap water) establishes the baseline for normal cell division, while a positive control (e.g., maleic hydrazide) confirms that the assay system is responsive to a known mutagen.

Materials:

-

Healthy, equal-sized Allium cepa bulbs

-

This compound stock solution

-

Glass beakers or vials

-

Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v)

-

1N Hydrochloric acid (HCl)

-

Aceto-orcein stain

-

Microscope slides and coverslips

-

Light microscope with oil immersion objective (1000x magnification)

-

Distilled water

Procedure:

-

Bulb Preparation: Carefully remove the dry outer scales of the onion bulbs, ensuring the root primordia at the base are not damaged.

-

Rooting: Place the base of each bulb in a beaker filled with tap water and keep in the dark at room temperature for 48-72 hours to stimulate root growth.

-

Treatment:

-

Prepare a series of this compound concentrations (e.g., 25, 50, 75, 100, 150 ppm) by diluting the stock solution with tap water.

-

Prepare a negative control group using only tap water.

-

Once roots have reached 2-3 cm in length, transfer the bulbs to the beakers containing the respective this compound solutions and the negative control.

-

Maintain the exposure for a defined period, typically 24, 48, or 72 hours.

-

-

Fixation: After the treatment period, excise 1-2 cm of the root tips from each bulb and immediately immerse them in Carnoy's fixative for at least 24 hours. This step halts all cellular activity and preserves the chromosome structure.

-

Hydrolysis: Transfer the fixed root tips into 1N HCl at 60°C for 5-10 minutes. This process softens the tissue and separates the cells for easier squashing.

-

Staining:

-

Carefully wash the root tips in distilled water to remove excess acid.

-

Place a root tip on a clean microscope slide and cut off the intensely stained meristematic region (the very tip).

-

Add a drop of aceto-orcein stain and allow it to sit for 10-15 minutes. This stain specifically binds to chromatin, making the chromosomes visible.

-

-

Slide Preparation: Place a coverslip over the stained root tip and gently tap it with the blunt end of a pencil to spread the cells. Then, apply firm pressure with your thumb over a piece of filter paper to create a thin monolayer of cells (squash preparation).

-

Microscopic Examination:

-

Examine the slides under a light microscope, starting at low power and moving to high power (1000x oil immersion) for detailed analysis.

-

For each concentration and control, score at least 1000 cells from multiple slides.

-

Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of interphase cells.

-

Identify and categorize any chromosomal aberrations observed in the mitotic cells.

-

Data Analysis and Interpretation

Key Endpoints

-

Mitotic Index (MI): A measure of cytotoxicity.

-

Formula: MI (%) = (Total number of dividing cells / Total number of cells scored) x 100

-

Interpretation: A statistically significant decrease in MI compared to the negative control indicates that this compound inhibits cell division, demonstrating a cytotoxic effect.[17]

-

-

Aberration Index (AI): A measure of genotoxicity.

-

Formula: AI (%) = (Total number of aberrant cells / Total number of dividing cells) x 100

-

Interpretation: A statistically significant, dose-dependent increase in AI indicates a clastogenic (chromosome-breaking) or aneugenic (spindle-disrupting) effect.[18]

-

Types of Chromosomal Aberrations

The types of aberrations provide insight into the mechanism of genotoxicity.

-

Clastogenic Effects (Chromosome Breakage):

-

Aneugenic Effects (Spindle Dysfunction):

-

Other Abnormalities:

-

Sticky Chromosomes: Indicative of a toxic effect on the proteins of the chromosome, leading to an irreversible condensation.

-

Quantitative Data Summary

Research has shown that this compound's effects are dose and time-dependent.[8] The following table summarizes typical findings from an Allium cepa assay after exposure to this compound.

| This compound Conc. (ppm) | Mitotic Index (MI %) | Aberration Index (AI %)** | Predominant Aberrations Observed |

| 0 (Control) | 9.5 ± 0.8 | 1.2 ± 0.3 | - |

| 25 | 7.2 ± 0.6 | 4.5 ± 0.5 | Stickiness, Laggards |

| 50 | 6.1 ± 0.5 | 8.9 ± 0.9 | Anaphase bridges, Stickiness |

| 75 | 4.3 ± 0.4 | 15.6 ± 1.2 | Micronuclei, Bridges, C-mitosis |

| 150 | 2.9 ± 0.3 | 24.1 ± 1.8 | Micronuclei, Bridges, Stickiness |

| Values are illustrative and represent a typical dose-dependent decrease. | |||

| **Values are illustrative and represent a typical dose-dependent increase. | |||

| Data synthesized based on findings reported in Poyraz, 2022.[8][10] |

The data clearly indicates that as the concentration of this compound increases, the rate of cell division (MI) decreases, while the frequency of genetic damage (AI) increases. A serious genotoxic effect is evident even at low doses of 25-50 ppm.[1][10][11]

Conclusion

This compound exhibits significant cytotoxic and genotoxic effects on plant cells. The primary mechanism of cytotoxicity is the inhibition of mitosis, leading to reduced cell proliferation. Its genotoxicity is characterized by the induction of a range of chromosomal aberrations, including bridges and micronuclei, which are indicative of both clastogenic and aneugenic actions. The Allium cepa root tip assay serves as a robust and sensitive tool for quantifying these toxicological endpoints. The dose-dependent nature of these effects underscores the potential risk associated with the accumulation of this compound residues in the environment. This guide provides the foundational knowledge and standardized protocols necessary for researchers to accurately assess the phytotoxicity of this compound and other agrochemicals.

References

-

Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants. Plant Protection Science, 58(1), 57-64.

-

AGRIS FAO. (2021). An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants. Food and Agriculture Organization of the United Nations.

-

ResearchGate. (2022). An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants. ResearchGate GmbH.

-

U.S. Environmental Protection Agency. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. EPA.

-

IOP Conference Series: Earth and Environmental Science. (2019). Chromosomal aberrations in root meristems of Allium cepa L. induced by dyeing industrial effluent. IOP Publishing.

-

EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Global Database.

-

King Quenson. (n.d.). Benefits of this compound Fungicide for Vegetable Crops. King Quenson Group.

-

Greenhouse Grower. (2008). Testing For Phytotoxicity. Meister Media Worldwide.

-

ResearchGate. (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). ResearchGate GmbH.

-

Media Bros. (n.d.). Everything You Need to Know About the Pesticide this compound. Media Bros.

-

Solutions Pest & Lawn. (n.d.). This compound Information and Products. Solutions Pest & Lawn.

-

University of Hertfordshire. (n.d.). This compound (Ref: RH 3866). AERU.

-

PubMed. (2016). The oxidative stress response of this compound and cyproconazole on Tetrahymena thermophila. National Library of Medicine.

-

MDPI. (2023). Removal of this compound and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. MDPI.

-

Journal of Environmental Biology. (2004). Investigations on Phytotoxicity of Two New Fungicides, Azoxystrobin and Difenoconazole. Triveni Enterprises.

-

PESTMAN. (n.d.). This compound 25% EC: Triazole Systemic Fungicide for Crop Disease Control. PESTMAN.

-

PubMed. (1982). Chromosome aberration assays in Allium. A report of the U.S. Environmental Protection Agency Gene-Tox Program. National Library of Medicine.

-

LinkedIn. (2024). This compound: A Powerful Fungicide for Disease Control. LinkedIn.

-

Pakistan Journal of Pharmaceutical Sciences. (2014). Cytotoxicity and chromosomal aberrations induced by methanolic extract of Cuscuta reflexa and its pure compounds on. University of Karachi.

-

PubMed Central. (2020). Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations. National Library of Medicine.

-

Fungicide and Resistance Action Committee. (n.d.). This compound Fungicide Product Brand Names History. FRAC.

-

PubMed Central. (2014). The use of comet assay in plant toxicology: recent advances. National Library of Medicine.

-

International Journal of Multidisciplinary Research and Analysis. (n.d.). Chromosomal Aberration Assay in Allium cepa (Onion root tip): A test system for evaluating Genotoxicity due to 2, 4-D. IJMRA.

-

ResearchGate. (2014). Systemic properties of this compound in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). ResearchGate GmbH.

-

ResearchGate. (2020). Cytotoxicity and Genotoxicity of Imidacloprid, Spinosad and Bifenthrin - this compound Combination to Allium cepa Root Tip Meristematic Cells. ResearchGate GmbH.

-

PubMed. (2025). This compound-induced testis damage and apoptotic germ cell death through ER stress and autophagy in mouse testes. National Library of Medicine.

-

PubChem. (n.d.). This compound. National Library of Medicine.

-

Beyond Pesticides. (n.d.). Bat Conservation Is Good for the Environment and Agricultural Productivity, A Natural Alternative to Pesticides. Beyond Pesticides.

-

MDPI. (2023). The Effects of the Fungicide this compound on Soil Enzyme Activity. MDPI.

-

PubMed. (2014). The effects of the fungicides fenhexamid and this compound on SH-SY5Y and U-251 MG human cell lines. National Library of Medicine.

Sources

- 1. An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants [agris.fao.org]

- 2. mediabros.store [mediabros.store]

- 3. This compound Information and Products | Fungicide Active Ingredient [solutionsstores.com]

- 4. This compound: A Powerful Fungicide for Disease Control [cnagrochem.com]

- 5. This compound Fungicide Product Brand Names History [turfgrassscience.com]

- 6. Benefits of this compound Fungicide for Vegetable Crops [cnagrochem.com]

- 7. smagrichem.com [smagrichem.com]

- 8. researchgate.net [researchgate.net]

- 9. pjps.pk [pjps.pk]

- 10. Plant Protection Science: An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants [pps.agriculturejournals.cz]

- 11. An investigation of the genotoxic and cytotoxic effects of this compound fungicide on plants [ideas.repec.org]

- 12. allsubjectjournal.com [allsubjectjournal.com]

- 13. The oxidative stress response of this compound and cyproconazole on Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of the fungicides fenhexamid and this compound on SH-SY5Y and U-251 MG human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromosome aberration assays in Allium. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijmra.us [ijmra.us]

An In-depth Technical Guide to Myclobutanil: History, Development, and Mechanism of Action

Abstract

Myclobutanil, a triazole fungicide, has been a significant tool in agriculture for the management of a broad spectrum of fungal diseases since its introduction. This technical guide provides a comprehensive overview of the history, development, and fungicidal mechanism of this compound. Developed in the late 1970s and commercialized in the late 1980s, this compound emerged as a systemic fungicide with both protective and curative properties. Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the enzyme sterol 14α-demethylase. This disruption leads to altered membrane permeability and ultimately, fungal cell death. This guide will delve into the key developmental milestones, the biochemical pathways it influences, its chemical synthesis, and its toxicological profile, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Development

The quest for effective and systemic fungicides to combat devastating crop diseases led to the development of the triazole class of fungicides in the 1970s.[1] this compound, with the developmental code RH-3866, was synthesized and developed by Rohm and Haas Company in the mid-1980s.[1] It was first reported in scientific literature in 1986 and saw its commercial introduction around 1989 under various trade names, including Eagle, Rally, Nova, and Systhane.[2][3]

The development of this compound was driven by the agricultural need for a broad-spectrum, systemic fungicide with both preventative and curative action against a wide array of fungal pathogens.[2][4] Its ability to be absorbed and translocated within the plant provided comprehensive protection, a significant advantage over non-systemic fungicides.[4][5] Throughout the 1990s, this compound gained widespread adoption in North America and other regions for use on high-value crops like grapes, apples, almonds, and ornamentals to control diseases such as powdery mildews, scabs, and rusts.[2][6]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's efficacy as a fungicide stems from its specific mode of action as a demethylation inhibitor (DMI).[7] It belongs to the triazole class of fungicides, which are known to interfere with the biosynthesis of sterols, essential components of fungal cell membranes.[2][8]

The primary target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, the predominant sterol in most fungal cell membranes.[2][5] By inhibiting this key enzymatic step, this compound disrupts the production of ergosterol.[2][4][6][9]

The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors lead to a cascade of detrimental effects on the fungal cell:

-

Altered Membrane Fluidity and Permeability: The absence of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane.[5]

-

Disruption of Enzyme Function: Many membrane-bound enzymes essential for fungal growth and development are affected by the altered membrane composition.

-

Inhibition of Fungal Growth and Sporulation: The culmination of these cellular disruptions leads to the inhibition of fungal growth and the prevention of spore formation, ultimately resulting in the death of the fungus.[6][7]

This systemic action allows this compound to be absorbed by the plant and moved through its vascular system, providing protection to new growth.[5][10]

Caption: Mechanism of action of this compound.

Chemical Synthesis

The synthesis of this compound is a multi-step process that has been refined to improve yield and reduce costs. A common synthetic route involves the following key steps:

-

Alkylation of p-chlorobenzonitrile: The process begins with the reaction of p-chlorobenzonitrile with n-chlorobutane. This reaction is typically carried out in the presence of a phase-transfer catalyst, such as tetrapropylammonium bromide, and a strong base like concentrated sodium hydroxide, to form 2-(4-chlorophenyl)hexanenitrile.[3]

-

Halogenation: The resulting intermediate is then reacted with a halogenating agent. For example, some patented methods utilize dibromomethane or dichloromethane.[1][3] In one described method, the intermediate is reacted with dichloromethane and sodium hydroxide to yield 1-chloro-2-nitrile-2-(4-chlorophenyl)hexane.[3]

-

Reaction with 1,2,4-Triazole: In the final step, the halogenated intermediate is treated with 1,2,4-triazole in a solvent such as dimethyl sulfoxide (DMSO) with a base to form this compound.[3]

Alternative synthesis routes have been developed to avoid the use of certain reagents like dibromomethane, which can be costly and pose environmental concerns.[11]

Caption: Simplified chemical synthesis of this compound.

Efficacy and Application

This compound is a broad-spectrum fungicide effective against a wide range of fungal diseases in various agricultural and horticultural settings.[6][9]

Target Pathogens: It is particularly effective against:

Registered Uses: this compound is registered for use on a variety of crops, including:

Formulations: this compound is available in several formulations to suit different application methods, including:

Toxicological Profile and Environmental Fate

A comprehensive understanding of the toxicological profile and environmental behavior of this compound is crucial for its safe and responsible use.

Human Health: this compound exhibits low acute toxicity via oral and dermal routes.[2][6] However, it can cause eye irritation.[13] Chronic exposure in animal studies has shown effects on the liver and testes.[13] The U.S. Environmental Protection Agency (EPA) has determined that this compound is not carcinogenic.[13] A significant concern arises when this compound is heated, as it can decompose and emit toxic fumes, including hydrogen cyanide.[2] This has led to its ban on products that are smoked, such as tobacco and cannabis.[14]

| Toxicological Endpoint | Value | Species |

| Acute Oral LD50 (male) | 1600 mg/kg | Rat[15] |

| Acute Dermal LD50 | >5000 mg/kg | Rabbit |

| Acute Inhalation LC50 | >5.1 mg/L | Rat |

Environmental Fate:

-

Persistence in Soil: this compound is moderately persistent in soil, with reported half-lives of around 142 days under typical agricultural conditions.[2]

-

Mobility: It has the potential to leach into groundwater, particularly in permeable soils with heavy rainfall.[2][3]

-

Aquatic Toxicity: this compound is classified as moderately to highly toxic to fish and aquatic invertebrates.[2]

-

Bioaccumulation: With a log Kow of approximately 2.9, this compound has a moderate potential for bioaccumulation.[2]

Experimental Protocols

In Vitro Fungicidal Efficacy Assay

Objective: To determine the concentration of this compound that inhibits the growth of a target fungal pathogen by 50% (EC50).

Methodology:

-

Fungal Culture: Grow the target fungus (e.g., Erysiphe necator, the causal agent of grape powdery mildew) on a suitable nutrient agar medium.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilutions: Create a series of dilutions of the this compound stock solution in sterile water or growth medium to achieve a range of final concentrations.

-

Plate Preparation: Incorporate the different concentrations of this compound into the molten agar medium before pouring it into Petri dishes. A control plate with no this compound should also be prepared.

-

Inoculation: Place a small plug of the actively growing fungal culture in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for fungal growth.

-

Data Collection: Measure the diameter of the fungal colony on each plate at regular intervals until the colony on the control plate has reached a significant size.

-

EC50 Calculation: Calculate the percentage of growth inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use probit analysis to determine the EC50 value.

Systemic Activity Evaluation in Planta

Objective: To assess the systemic movement and curative activity of this compound in a host plant.

Methodology:

-

Plant Material: Grow susceptible host plants (e.g., grape seedlings) in a controlled environment.

-

Inoculation: Inoculate a specific leaf (e.g., the third true leaf) of each plant with a spore suspension of the target pathogen.

-

This compound Application:

-

Curative Treatment: Apply a solution of this compound to the soil (drench application) or to a different, uninoculated leaf at a specified time point after inoculation (e.g., 24 or 48 hours).

-

Protective Treatment: Apply this compound to the soil or a different leaf before inoculation.

-

-

Control Groups: Include untreated, inoculated plants and uninoculated, untreated plants as controls.

-

Incubation: Maintain the plants in a growth chamber with conditions conducive to disease development.

-

Disease Assessment: After a suitable incubation period, visually assess the severity of the disease on the inoculated leaves using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).

-

Data Analysis: Compare the disease severity in the this compound-treated plants to the control groups to determine the extent of systemic control and curative activity.

Conclusion

This compound has established itself as a valuable fungicide in modern agriculture due to its systemic properties and broad-spectrum efficacy. Its development marked a significant advancement in the control of fungal diseases. A thorough understanding of its mechanism of action, which involves the targeted inhibition of ergosterol biosynthesis, is fundamental to its effective and sustainable use. While its toxicological and environmental profiles necessitate careful management and adherence to regulatory guidelines, this compound remains an important tool for growers worldwide. Continued research into its application and potential for resistance management will be crucial for its long-term viability in integrated pest management programs.

References

- This compound Fungicides. (n.d.). DIY Pest Control.

- Everything You Need to Know About the Pesticide this compound. (2025, November 24). Media Bros.

- This compound (Ref: RH 3866). (n.d.). AERU - University of Hertfordshire.

- This compound Fungicide Product Brand Names History. (n.d.).

- This compound. (n.d.). Wikipedia.

- This compound 25% EC: Triazole Systemic Fungicide for Crop Disease Control. (n.d.).

- This compound - Active Ingredient Page. (n.d.). Chemical Warehouse.

- This compound: A Powerful Fungicide for Disease Control. (2024, October 22).

- Preparation method of this compound as a triazole bactericide. (n.d.). Google Patents.

- This compound; Pesticide Tolerance. (2008, March 26). Federal Register.